molecular formula C18H21N3O5S B2477896 N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251704-38-7

N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2477896
CAS RN: 1251704-38-7
M. Wt: 391.44
InChI Key: IFEKEFJLQWQQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antidepressant and Anti-Addiction Potential

N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide has been identified as a κ-opioid receptor (KOR) antagonist with potential for treating depression and addiction disorders. The compound demonstrated antidepressant-like efficacy in mouse models and showed potential in treating reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).

2. Anticancer Properties

Research has indicated the effectiveness of related pyridin-3-yl and pyrrolidin-1-yl compounds in anticancer activity. These compounds were evaluated for in vitro anticancer activity on human leukemic cell lines, showing cytotoxicity against PANC-1 and HepG2 cell lines (Vinayak et al., 2014).

3. Antimicrobial Activity

Compounds structurally similar to N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide have been synthesized and shown to possess antimicrobial activity. This includes antibacterial and anti-fungal properties, indicating a potential for developing new antimicrobial agents (Mahyavanshi et al., 2017).

4. Insecticidal Activity

Pyridine derivatives, closely related to the compound , have been studied for their insecticidal activity. These studies revealed significant aphidicidal activities, suggesting a potential use in agricultural pest control (Bakhite et al., 2014).

5. Anticonvulsant Activity

Compounds with pyrrolidin-1-yl groups have been investigated for their anticonvulsant activity, showing effectiveness in animal models of epilepsy. This suggests potential applications in developing new treatments for seizure disorders (Obniska et al., 2015).

6. PI3K Inhibitors for Cancer Therapy

Modifications of similar compounds, replacing the acetamide group with alkylurea, have led to potent antiproliferative activities against cancer cell lines and inhibition of PI3Ks, suggesting its role in cancer therapy (Wang et al., 2015).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-26-15-8-6-14(7-9-15)19-17(22)13-20-10-4-5-16(18(20)23)27(24,25)21-11-2-3-12-21/h4-10H,2-3,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEKEFJLQWQQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

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